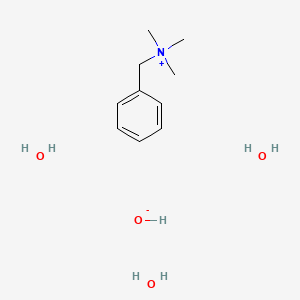
1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H14FN It is characterized by the presence of a fluorine atom attached to the ethanamine backbone, which is further substituted with a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobiphenyl and 2-fluoroethylamine.
Grignard Reaction: 4-Bromobiphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with 2-fluoroethylamine under controlled conditions to yield 2-fluoro-1-(4-phenylphenyl)ethan-1-amine.
Industrial Production Methods: In an industrial setting, the production of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)ethan-1-amine: Shares a similar structure but lacks the biphenyl group.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of the biphenyl group.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Features a piperidine ring in place of the biphenyl group.
Uniqueness: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a biphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H14FN |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-fluoro-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H14FN/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChI-Schlüssel |
IZDVENKECHNYCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)







